

In-Depth Technical Guide: BMS-777607 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-748730

Cat. No.: B1667239

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Introduction:

BMS-777607 is a potent and selective, orally available, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase family.^{[1][2][3][4]} It has demonstrated significant activity against c-Met and other related kinases, playing a crucial role in preclinical and clinical investigations targeting cancers with aberrant MET signaling.^{[1][2]} This document provides a comprehensive overview of the binding affinity and kinetics of BMS-777607, including detailed experimental protocols and visual representations of its mechanism of action.

Quantitative Binding Affinity and Potency

The binding affinity and inhibitory potency of BMS-777607 have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

Target Kinase	Assay Type	Potency (IC50/Ki)	Reference
c-Met	Cell-free	3.9 nM (Ki)	[1]
c-Met	Cell-free	3.9 nM (IC50)	[3][5][6]
Axl	Cell-free	1.1 nM (IC50)	[3][5][6]
Ron	Cell-free	1.8 nM (IC50)	[3][5][6]
Tyro3	Cell-free	4.3 nM (IC50)	[3][5][6]
Mer	Cell-free	14.0 nM (IC50)	[6]
Flt-3	Cell-free	16 nM (IC50)	[6]
Aurora B	Cell-free	78 nM (IC50)	[6]
Lck	Cell-free	120 nM (IC50)	[6]
VEGFR-2	Cell-free	180 nM (IC50)	[6]

Table 2: Cellular Activity of BMS-777607

Cell Line	Assay Type	Endpoint	Potency (IC50)	Reference
GTL-16	c-Met Autophosphorylation	Inhibition of Phosphorylation	20 nM	[1] [3] [5]
PC-3	HGF-stimulated c-Met Autophosphorylation	Inhibition of Phosphorylation	< 1 nM	[1] [3] [5]
DU145	HGF-stimulated c-Met Autophosphorylation	Inhibition of Phosphorylation	< 1 nM	[1] [3] [5]
KHT	c-Met Autophosphorylation	Inhibition of Phosphorylation	10 nM	[3] [5]
PC-3	HGF-stimulated Cell Migration & Invasion	Inhibition of Migration/Invasion	< 0.1 μ M	[3] [5] [7]
DU145	HGF-stimulated Cell Migration & Invasion	Inhibition of Migration/Invasion	< 0.1 μ M	[3] [5] [7]
GTL-16	Proliferation	Inhibition of Proliferation	100 nM	[3]

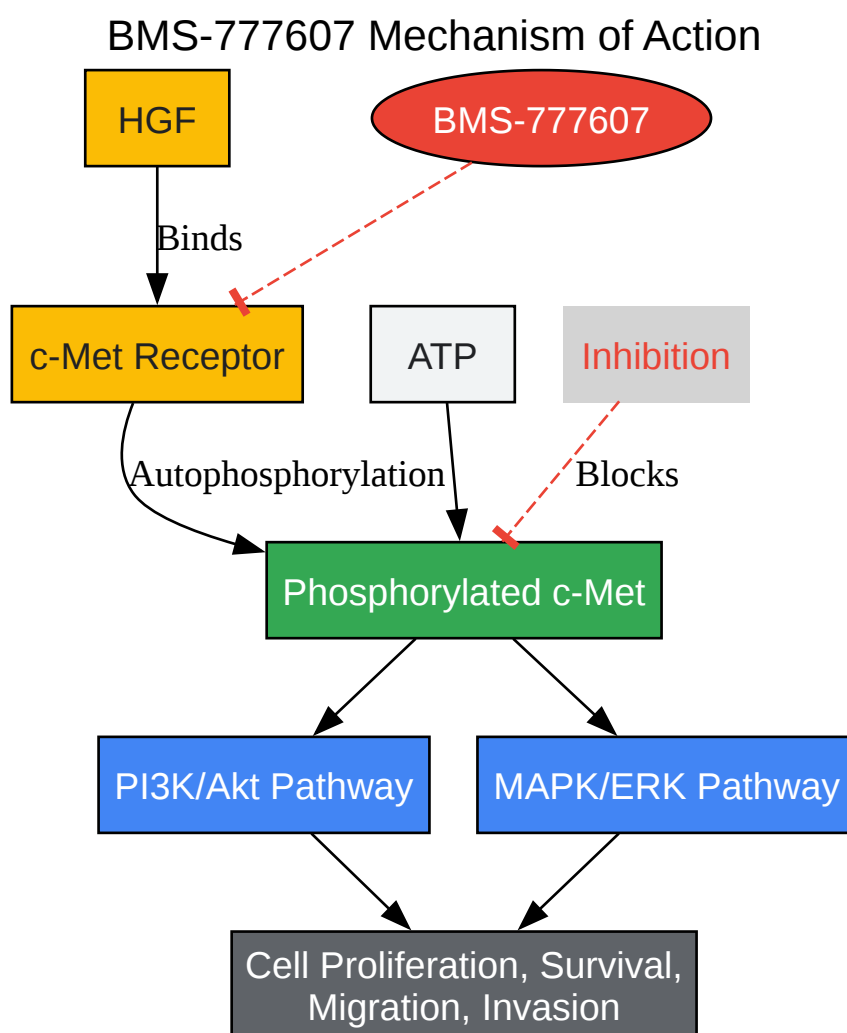
Binding Kinetics and Mechanism of Action

BMS-777607 is an ATP-competitive inhibitor of Met kinase.[\[1\]](#)[\[3\]](#) This indicates that it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins. While specific kinetic parameters such as association (k_{on}) and dissociation (k_{off}) rates are not extensively reported in the provided literature, its low nanomolar potency suggests a high affinity and likely a prolonged residence time within the ATP binding site. The

inhibition of c-Met autophosphorylation and downstream signaling pathways further confirms its mechanism of action.[7]

Signaling Pathway

BMS-777607 effectively blocks the HGF-stimulated c-Met signaling cascade. Upon binding, it prevents the autophosphorylation of c-Met, which in turn inhibits the activation of downstream pathways critical for cell proliferation, survival, migration, and invasion, such as the PI3K/Akt and MAPK/ERK pathways.[7]



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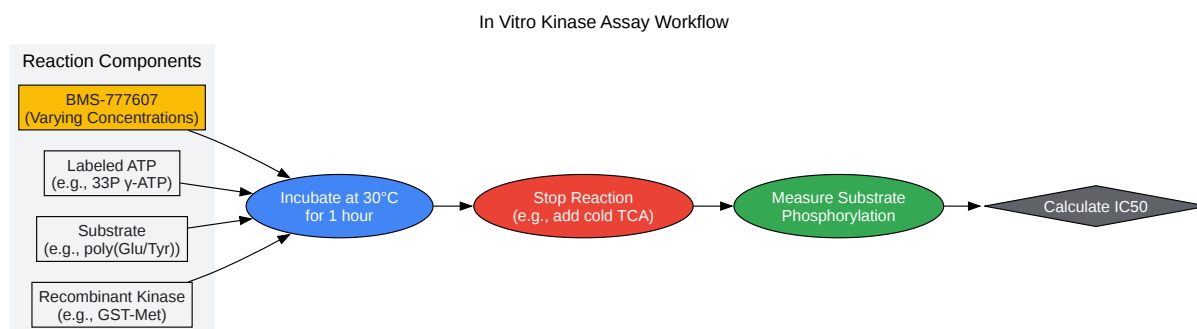
Caption: Mechanism of action of BMS-777607 in the c-Met signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of BMS-777607 on the enzymatic activity of a target kinase.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

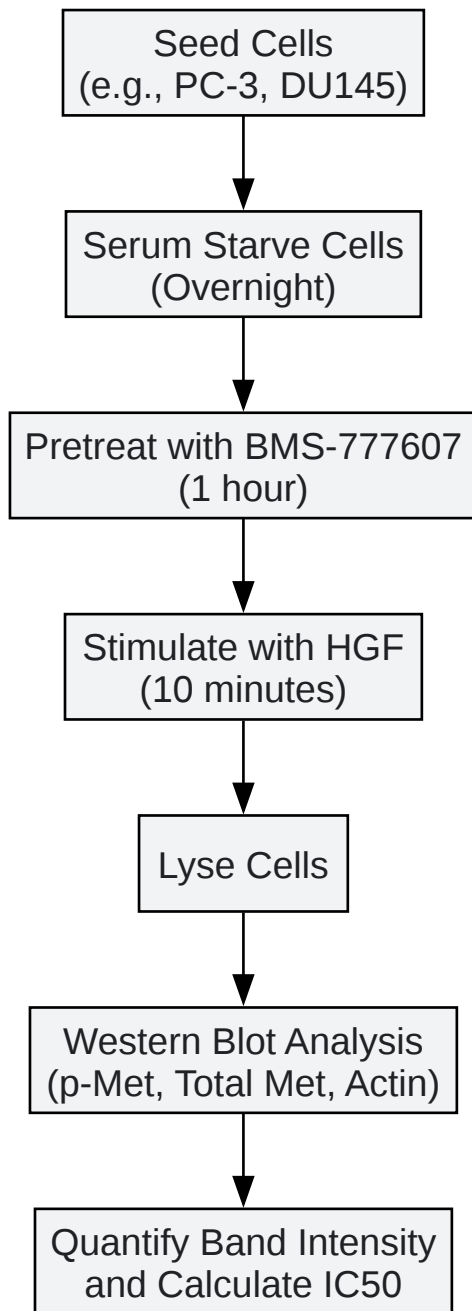
- **Reaction Setup:** Prepare a reaction mixture containing the kinase (e.g., baculovirus-expressed GST-Met), a substrate (e.g., 3 µg of poly(Glu/Tyr)), radiolabeled ATP (e.g., 0.12 µCi 33P γ-ATP), and non-labeled ATP (e.g., 1 µM) in a kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT).[5]

- Inhibitor Addition: Add varying concentrations of BMS-777607 to the reaction mixtures.
- Incubation: Incubate the reactions for 1 hour at 30°C to allow for the kinase reaction to proceed.^[5]
- Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.^[5]
- Quantification: The amount of phosphorylated substrate is quantified, typically by scintillation counting, to determine the extent of kinase inhibition.
- Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Autophosphorylation Assay

This assay measures the ability of BMS-777607 to inhibit the phosphorylation of its target kinase within a cellular context.

Cellular Autophosphorylation Assay



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Caption: Workflow for a cellular autophosphorylation assay.

Protocol:

- Cell Culture: Seed c-Met-expressing cells (e.g., PC-3 or DU145) in appropriate culture vessels.[\[1\]](#)
- Serum Starvation: Once the cells reach a suitable confluency, serum-starve them overnight to reduce basal receptor activation.[\[1\]](#)
- Inhibitor Treatment: Pretreat the cells with varying concentrations of BMS-777607 for 1 hour.[\[1\]](#)
- Ligand Stimulation: Stimulate the cells with a ligand, such as Hepatocyte Growth Factor (HGF) (e.g., 25 ng/mL), for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.[\[1\]](#)
- Cell Lysis: Lyse the cells to extract total cellular proteins.[\[1\]](#)
- Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the kinase (e.g., p-Met Y1234/1235), the total kinase, and a loading control (e.g., actin).[\[1\]](#)
- Data Analysis: Quantify the band intensities to determine the level of kinase phosphorylation relative to the total kinase and loading control. Calculate the IC50 value for the inhibition of autophosphorylation.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of BMS-777607 on the growth and viability of cancer cell lines.

Protocol:

- Cell Seeding: Seed cells (e.g., PC-3) into a 96-well plate.[\[1\]](#)
- Treatment: Treat the cells with various concentrations of BMS-777607 in the presence or absence of a growth stimulus like HGF (e.g., 25 ng/mL).[\[1\]](#)
- Incubation: Incubate the cells for an extended period (e.g., 96 hours).[\[1\]](#)
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by

metabolically active cells.

- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the number of viable cells.
- Data Analysis: Determine the effect of BMS-777607 on cell proliferation and calculate IC50 values if applicable.

Conclusion

BMS-777607 is a highly potent inhibitor of the MET kinase family, with low nanomolar affinity for c-Met, Axl, Ron, and Tyro3. Its ATP-competitive mechanism of action effectively abrogates c-Met autophosphorylation and downstream signaling, leading to the inhibition of cancer cell proliferation, migration, and invasion. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this and similar kinase inhibitors in drug discovery and development.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [[cancer.gov](https://www.facebook.com/cancer.gov)]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: BMS-777607 Binding Affinity and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667239#bms-748730-binding-affinity-and-kinetics\]](https://www.benchchem.com/product/b1667239#bms-748730-binding-affinity-and-kinetics)

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